S-Bioallethrin

Beschreibung

Eigenschaften

IUPAC Name |

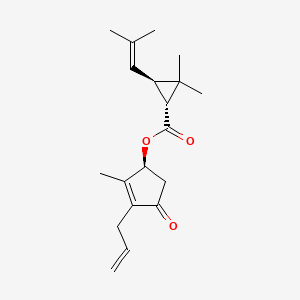

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-PVAVHDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2039336 | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID. | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

~120 °C | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.98 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-trans-Allethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-dl-trans-Allethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOALLETHRIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF4AL7FRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Y8J603E78R | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8J603E78R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-Bioallethrin on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanism by which S-Bioallethrin, a Type I pyrethroid insecticide, exerts its effects on insect voltage-gated sodium channels (VGSCs). The content herein synthesizes key findings from electrophysiological and molecular biology studies to offer a comprehensive resource for professionals in insecticide research and development.

Executive Summary

This compound is a synthetic pyrethroid insecticide that targets the voltage-gated sodium channels of insects, crucial proteins for the generation and propagation of nerve impulses.[1][2][3] Its primary mechanism of action involves the disruption of normal channel gating by prolonging the open state of the channel.[1][4] This guide will elaborate on the electrophysiological consequences of this compound binding, present available quantitative data, detail common experimental protocols for its study, and illustrate the key pathways and workflows involved.

Core Mechanism of Action

This compound, like other pyrethroids, modifies the gating kinetics of insect sodium channels. The fundamental structure and function of these channels, which are composed of four homologous domains (I-IV) each with six transmembrane segments (S1-S6), are highly conserved. Pyrethroids bind to the alpha subunit of the sodium channel.

The binding of this compound leads to a significant delay in the closing of the channel (deactivation) after the nerve membrane repolarizes. This results in a prolonged influx of sodium ions, which manifests as a characteristic "tail current" in voltage-clamp experiments. The persistent sodium influx disrupts the normal repolarization of the neuronal membrane, leading to a state of hyperexcitability, repetitive firing of neurons, and eventual paralysis and death of the insect.

This compound is classified as a Type I pyrethroid, which is structurally distinguished from Type II pyrethroids by the absence of an alpha-cyano group. This structural difference corresponds to a functional one: Type I pyrethroids like this compound typically induce tail currents that decay more rapidly than those produced by Type II pyrethroids.

State-Dependent Interaction

An important aspect of pyrethroid action is its dependence on the conformational state of the sodium channel (resting, open, or inactivated). Many Type II pyrethroids exhibit "use-dependence," meaning their ability to modify the channel is enhanced by repeated depolarizations that open the channels. This suggests a preferential binding to the open state.

In contrast, studies on rat Na(v)1.6 sodium channels have shown that the modulatory effect of this compound is not significantly enhanced by repetitive activation. This suggests that this compound does not bind preferentially to the open state and can effectively modify channels from the resting (closed) state.

Quantitative Analysis of this compound's Effects

While extensive quantitative data for this compound's effects specifically on insect sodium channels is limited in publicly accessible literature, studies on mammalian channels provide valuable insights into its potency and effects. The following table summarizes data from a study on rat Na(v)1.6 channels expressed in Xenopus oocytes, which serves as a quantitative benchmark for its activity.

| Parameter | Value | Channel Type | Species | Concentration | Citation |

| Resting State Modification | 5.7% (± 1.1%) | Na(v)1.6 | Rat | 100 µM | |

| Tail Current Decay | Rapidly decaying | Na(v)1.6 | Rat | 100 µM | |

| Use-Dependence | No significant enhancement | Na(v)1.6 | Rat | 100 µM |

Experimental Protocols

The primary technique for investigating the effects of this compound on insect sodium channels is the two-electrode voltage clamp (TEVC) of channels heterologously expressed in Xenopus laevis oocytes.

Heterologous Expression and Electrophysiological Recording

-

cRNA Preparation and Injection:

-

The full-length cDNA encoding the insect sodium channel alpha subunit (e.g., from Drosophila melanogaster or Blattella germanica) is cloned into an expression vector.

-

Capped messenger RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA.

-

To enhance channel expression and modulate its properties, cRNA for an insect-specific auxiliary subunit like TipE is often co-injected.

-

A nanoliter volume of the cRNA solution is injected into stage V-VI Xenopus oocytes.

-

The oocytes are incubated for 2-7 days to allow for the expression of the sodium channels on the oocyte membrane.

-

-

Two-Electrode Voltage Clamp (TEVC):

-

An injected oocyte is placed in a recording chamber and perfused with a saline solution (e.g., ND-96).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired voltage.

-

The oocyte is held at a negative holding potential (e.g., -100 mV to -120 mV) to ensure the sodium channels are in a resting state.

-

-

Voltage Protocols and Data Acquisition:

-

To measure the effect on resting channels, a single long depolarizing pulse (e.g., to 0 mV for 50-500 ms) is applied.

-

To test for use-dependence, a train of short, high-frequency depolarizing pulses (e.g., 100 pulses of 5 ms duration) is applied.

-

Ionic currents flowing across the oocyte membrane are recorded. The peak inward current during depolarization and the tail current upon repolarization are the key parameters of interest.

-

This compound, dissolved in a solvent like DMSO and diluted in the perfusion solution, is applied to the oocyte. Recordings are taken before and after insecticide application to determine its effects.

-

-

Data Analysis:

-

The amplitude of the pyrethroid-induced tail current is a primary measure of the extent of channel modification.

-

The decay of the tail current is fitted with an exponential function to determine its time constant.

-

The voltage-dependence of channel activation and inactivation is determined by applying a series of voltage steps and measuring the resulting currents.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound binds to the insect sodium channel, altering its gating and causing paralysis.

Experimental Workflow for TEVC Analysis

Caption: Workflow for analyzing this compound's effects using TEVC in Xenopus oocytes.

Logical Relationship of this compound's Action

Caption: Cause-and-effect relationship of this compound's impact on sodium channel biophysics.

Conclusion and Future Directions

This compound disrupts insect nerve function by binding to voltage-gated sodium channels and modifying their gating properties, primarily by inhibiting deactivation. This leads to prolonged sodium currents, neuronal hyperexcitability, and ultimately, insect paralysis. Its characterization as a Type I pyrethroid is consistent with its production of rapidly decaying tail currents and its apparent ability to modify channels from the resting state.

For drug development professionals, understanding this mechanism is key to overcoming challenges such as insecticide resistance. The development of resistance, often through mutations in the sodium channel gene (knockdown resistance or kdr), can reduce the binding affinity or alter the conformational changes associated with pyrethroid action. Future research should focus on obtaining more precise quantitative data for this compound and other pyrethroids on specific insect sodium channel isoforms. Such data will be invaluable for the development of refined resistance models and the structure-based design of novel insecticides that can circumvent existing resistance mechanisms.

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allethrin differentially modulates voltage-gated calcium channel subtypes in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

S-Bioallethrin: A Technical Deep Dive into Stereoisomerism and Insecticidal Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Bioallethrin, a potent synthetic pyrethroid insecticide, stands as a cornerstone in the control of numerous insect pests. Its efficacy is intrinsically linked to its stereochemistry, with one of its eight stereoisomers, the (1R, trans; 1S)-isomer, exhibiting significantly higher insecticidal activity. This technical guide provides a comprehensive analysis of the stereoisomers of allethrin, focusing on this compound, their differential insecticidal activities, and the underlying molecular mechanisms of action. Detailed experimental protocols for the separation and biological evaluation of these stereoisomers are presented, alongside a discussion of their interaction with the primary target site, the voltage-gated sodium channel.

Introduction to Allethrin and its Stereoisomers

Allethrin, first synthesized in 1949, was the pioneering synthetic pyrethroid, designed to mimic the insecticidal properties of natural pyrethrins from Chrysanthemum cinerariaefolium flowers.[1][2] The allethrin molecule possesses three chiral centers, giving rise to eight possible stereoisomers.[3] Commercial allethrin is often a racemic mixture of all eight stereoisomers.[1] However, the insecticidal potency of these isomers varies significantly.

This compound, also known as esbioallethrin, is the most biologically active of these isomers.[1] It is specifically the [1R, trans; 1S]-isomer of allethrin. Formulations enriched with this particular stereoisomer exhibit enhanced insecticidal properties. Other commercial formulations include Bioallethrin, a mixture of the (1R,trans;1R) and (1R,trans;1S) isomers in an approximate 1:1 ratio, and Esbiothrin, which contains the same isomers but in a 1:3 ratio.

Quantitative Analysis of Insecticidal Activity

The insecticidal activity of allethrin stereoisomers is highly dependent on their specific spatial configuration. The [1R, trans; 1S]-isomer, this compound, consistently demonstrates the highest efficacy against a wide range of insect species.

| Stereoisomer/Mixture | Composition | Relative Insecticidal Activity (Housefly) | Reference |

| This compound | [1R, trans; 1S]-isomer | Most Biologically Active | |

| Esbiothrin | [1R, trans; 1R]- & [1R, trans; 1S]-isomers (~1:3) | High | |

| Bioallethrin | [1R, trans; 1R]- & [1R, trans; 1S]-isomers (~1:1) | Moderate to High | |

| d-Allethrin | [1R, trans; 1R]-, [1R, trans; 1S]-, [1R, cis; 1R]-, [1R, cis; 1S]-isomers (~4:4:1:1) | Moderate | |

| Allethrin (racemic) | Mixture of all 8 stereoisomers (~1:1:1:1:1:1:1:1) | Base |

Table 1: Composition and Relative Insecticidal Activity of Allethrin Stereoisomers and Commercial Formulations.

| Isomer Configuration | Relative Toxicity to Musca domestica (LD50 in µ g/fly ) |

| (1R, trans, S) | 0.21 |

| (1R, trans, R) | 0.65 |

| (1R, cis, S) | 0.45 |

| (1R, cis, R) | 2.0 |

| (1S, trans, S) | >50 |

| (1S, trans, R) | >50 |

| (1S, cis, S) | >50 |

| (1S, cis, R) | >50 |

Table 2: Topical LD50 values of allethrin isomers against the housefly, Musca domestica. Data synthesized from available literature indicating the superior activity of the 1R isomers, particularly the (1R, trans, S) configuration of this compound.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mode of action for pyrethroid insecticides, including this compound, is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in insect neurons. These channels are crucial for the propagation of action potentials.

Pyrethroids bind to the VGSCs and modify their gating kinetics. Specifically, they slow the activation and inactivation of the channel, leading to a prolonged open state. This persistent influx of sodium ions causes membrane depolarization, leading to repetitive nerve firing, paralysis, and ultimately, the death of the insect. The differential activity of the stereoisomers is attributed to their varying affinities and binding efficiencies to the sodium channel.

Caption: this compound's mechanism of action on insect neuron voltage-gated sodium channels.

Experimental Protocols

Separation of Allethrin Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the eight stereoisomers of allethrin is a critical step in evaluating their individual biological activities. Chiral HPLC is the most effective method for this purpose.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a chiral stationary phase (CSP) column is required. A two-dimensional HPLC system can also be employed for enhanced separation.

-

Chiral Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are commonly used for the separation of pyrethroid isomers.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and an alcohol like isopropanol or ethanol, is used for normal-phase chromatography. The ratio of the solvents is optimized to achieve the best separation.

-

Sample Preparation: A standard solution of allethrin is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled temperature.

-

Detection: UV detection at a wavelength where allethrin absorbs, typically around 230 nm.

-

-

Data Analysis: The retention times of the individual stereoisomers are used for their identification and quantification.

Caption: Workflow for the separation of allethrin stereoisomers using Chiral HPLC.

Insecticidal Bioassay: WHO Tube Test for Adult Mosquitoes

The World Health Organization (WHO) has established standardized protocols for assessing insecticide susceptibility in mosquitoes, which can be adapted for evaluating the toxicity of different this compound stereoisomers.

Methodology:

-

Materials:

-

WHO test kits including exposure tubes, holding tubes, and slide units.

-

Filter papers impregnated with a known concentration of the test insecticide (and a control with the solvent only).

-

A susceptible strain of adult female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 3-5 days old and non-blood-fed.

-

-

Procedure:

-

Exposure: Approximately 20-25 mosquitoes are introduced into the exposure tube lined with the insecticide-impregnated paper. A control group is exposed to a solvent-treated paper.

-

Exposure Duration: The mosquitoes are exposed for a fixed period, typically one hour.

-

Transfer: After the exposure period, the mosquitoes are transferred to the holding tubes, which are lined with clean paper.

-

Recovery Period: The mosquitoes are held for 24 hours with access to a sugar solution.

-

-

Data Collection and Analysis:

-

Mortality: The number of dead mosquitoes is recorded at the end of the 24-hour recovery period.

-

Calculation: The percentage mortality is calculated for both the test and control groups. If mortality in the control group is between 5% and 20%, the observed mortality in the test group is corrected using Abbott's formula.

-

Interpretation: The mortality rate is used to determine the susceptibility or resistance of the mosquito population to the tested insecticide concentration. For determining LD50 values, a range of concentrations would be tested.

-

Caption: Experimental workflow for the WHO tube test for insecticide susceptibility.

Topical Application Bioassay

For a more precise determination of the intrinsic toxicity of each stereoisomer, a topical application bioassay is often employed.

Methodology:

-

Insects: Laboratory-reared insects of a susceptible strain (e.g., houseflies, Musca domestica) of a uniform age and weight are used.

-

Insecticide Solutions: Serial dilutions of each stereoisomer are prepared in a volatile solvent like acetone.

-

Application: A micro-applicator is used to apply a precise volume (e.g., 1 microliter) of the insecticide solution to the dorsal thorax of each anesthetized insect. Control insects receive the solvent alone.

-

Observation: The treated insects are held in containers with food and water and observed for mortality at specific time intervals (e.g., 24 and 48 hours).

-

Data Analysis: The dose-mortality data is subjected to probit analysis to determine the LD50 (the dose required to kill 50% of the test population).

Conclusion

The insecticidal efficacy of this compound is a direct consequence of its specific stereochemistry, with the [1R, trans; 1S]-isomer demonstrating superior activity against a broad spectrum of insect pests. This enhanced potency is due to its optimal interaction with the voltage-gated sodium channels in the insect nervous system. A thorough understanding of the relationship between stereoisomerism and biological activity is paramount for the development of more effective and target-specific insecticides. The detailed experimental protocols provided in this guide offer a robust framework for the separation and comprehensive biological evaluation of these and other chiral insecticides.

References

CAS number and molecular formula of S-Bioallethrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-Bioallethrin, a potent synthetic pyrethroid insecticide. The document outlines its chemical properties, mechanism of action, and relevant experimental protocols, offering valuable insights for research and development in toxicology, neurobiology, and immunology.

Chemical and Physical Properties

This compound is the most biologically active of the eight stereoisomers of allethrin.[1] It is known for its rapid knockdown effect on flying and crawling insects and is widely used in public health applications.[1][2][3]

| Identifier | Value |

| CAS Number | 28434-00-6[4] |

| Molecular Formula | C19H26O3 |

| Molecular Weight | 302.41 g/mol |

| Appearance | Clear to amber viscous liquid |

| Synonyms | Esbiol, D-Trans-Allethrin, Esbioallethrin |

Mechanism of Action

This compound primarily acts as a neurotoxin in insects by targeting voltage-gated sodium channels. It binds to these channels and modifies their gating kinetics, leading to prolonged channel opening. This disruption of normal nerve function results in hyperexcitability, tremors, paralysis, and ultimately, the death of the insect.

In addition to its effects on the nervous system, this compound has been shown to modulate immune responses. It can inhibit lymphocyte proliferation and induce the release of histamine from human basophils.

References

A Technical Guide to the Synthesis and Biosynthesis of Pyrethroid Insecticides: The Case of S-Bioallethrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and natural biosynthesis of pyrethroid insecticides, with a specific focus on S-Bioallethrin. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Chemical Synthesis of this compound and Related Pyrethroids

The commercial production of synthetic pyrethroids like this compound is a cornerstone of modern pest control, offering enhanced stability and potent insecticidal activity.[1] The synthesis of these compounds is a multi-step process, primarily revolving around the esterification of a specific acid moiety with an alcohol moiety.[2]

Core Precursors: Chrysanthemic Acid and Allethrolone

The fundamental building blocks for the synthesis of this compound are (1R)-trans-chrysanthemic acid and (S)-allethrolone.[3] The specific stereochemistry of these precursors is crucial for the high insecticidal activity of the final product.[4]

1.1.1. Synthesis of Chrysanthemic Acid

Chrysanthemic acid can be synthesized through various routes, including multi-step processes starting from readily available reagents.[5] One common industrial approach involves the reaction of isobutylene and methyl diazoacetate, although this often produces a mixture of isomers requiring separation. Other methods include the cyclopropanation of a diene followed by oxidative cleavage.

1.1.2. Synthesis of Allethrolone

Allethrolone, the alcohol component, is also synthesized through a multi-step process. A common starting material is 2-methylfuran, which undergoes a series of reactions including a Vickers reaction to form an allyl alcohol ketone intermediate. This intermediate is then subjected to transformations such as the Gattermann reaction, furfural translocation, and isomerization to yield the desired allethrolone structure.

Esterification: The Key Assembly Step

The final step in the synthesis of this compound is the esterification of (1R)-trans-chrysanthemic acid with (S)-allethrolone. This reaction is typically carried out by first converting the chrysanthemic acid to a more reactive derivative, such as an acid chloride, and then reacting it with allethrolone in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Esterification of Chrysanthemic Acid with Allethrolone

The following is a generalized experimental protocol for the synthesis of pyrethroid esters. Specific conditions may vary depending on the desired product and scale of the reaction.

Materials:

-

(1R)-trans-chrysanthemic acid

-

(S)-allethrolone

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

-

Pyridine or other suitable base

-

Apparatus for reflux, distillation, and inert atmosphere reactions

Procedure:

-

Activation of Chrysanthemic Acid:

-

Dissolve (1R)-trans-chrysanthemic acid in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add an excess of thionyl chloride or oxalyl chloride to the solution.

-

Heat the mixture to reflux for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude chrysanthemoyl chloride.

-

-

Esterification:

-

Dissolve (S)-allethrolone and a stoichiometric amount of a base (e.g., pyridine) in an anhydrous organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the prepared chrysanthemoyl chloride in the same solvent to the cooled allethrolone solution.

-

Allow the reaction mixture to stir at room temperature until completion, as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water or a dilute acid solution.

-

Separate the organic layer and wash it sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

-

Quantitative Data on Synthesis

| Step | Reactants | Products | Typical Yield (%) | Reference |

| Diels-Alder Reaction | Maleic anhydride, furan | Anhydride intermediate | 91 | |

| Amide Formation | Anhydride intermediate, aromatic amines | Amide intermediates | >92 | |

| Imide Cyclization | Amide intermediates | Imide intermediates | 60-83 | |

| Epoxidation | Imide intermediates | Epoxide products | 62-98 | |

| Esterification | Chrysanthemic acid chloride, various alcohols | Pyrethroid esters | 77-85 | |

| Nucleophilic Substitution | Racemic dimethyl chrysanthemic acid, eugenol derivative | Pyrethroid derivative | 63 |

Analytical Methods for Synthesis

The purity and isomeric composition of synthetic pyrethroids are critical for their efficacy and safety. Various analytical techniques are employed for their characterization.

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of pyrethroids and their isomers.

-

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS) for the identification and quantification of volatile pyrethroids and their precursors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used with chiral shift reagents to determine the ratio of diastereoisomers.

Biosynthesis of Natural Pyrethrins

Natural pyrethrins are synthesized in the flower heads of the pyrethrum daisy, Chrysanthemum cinerariaefolium. The biosynthetic pathway is a complex process involving two distinct branches that produce the acid and alcohol moieties, which are then combined to form the final pyrethrin esters.

Biosynthesis of the Acid Moiety (Chrysanthemic and Pyrethric Acid)

The acid component of pyrethrins is a monoterpenoid derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Key Enzymes and Steps:

-

Chrysanthemyl Diphosphate Synthase (CDS): This enzyme catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). It has been shown to be a bifunctional enzyme, also catalyzing the subsequent hydrolysis of CPP to chrysanthemol.

-

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): Chrysanthemol is sequentially oxidized by ADH to chrysanthemal and then by ALDH to chrysanthemic acid.

-

Chrysanthemol 10-Hydroxylase (CHH) and 10-Methyltransferase (MT): To produce pyrethric acid, chrysanthemic acid undergoes further modification. CHH, a cytochrome P450 enzyme, hydroxylates the methyl group at the C10 position, which is then methylated by MT.

Biosynthesis of the Alcohol Moiety (Rethrolones)

The alcohol moiety of pyrethrins, known as rethrolones (jasmolone, pyrethrolone, and cinerolone), is derived from the oxylipin pathway, starting from linolenic acid.

Key Enzymes and Steps:

-

Jasmonic Acid (JA) Pathway: Linolenic acid is converted to jasmonic acid through a series of enzymatic reactions.

-

Jasmone Hydroxylase (JMH): Jasmone, a derivative of jasmonic acid, is hydroxylated by JMH, a cytochrome P450 enzyme (CYP71AT148), to produce jasmolone.

-

Pyrethrolone Synthase (PYS): Jasmolone is then converted to pyrethrolone by PYS, another cytochrome P450 enzyme (CYP82Q3), which catalyzes the desaturation of the pentyl side chain.

Final Esterification

The final step in pyrethrin biosynthesis is the esterification of the acid and alcohol moieties. This reaction is catalyzed by a GDSL lipase-like protein (GLIP) , which utilizes the CoA thioesters of chrysanthemic acid or pyrethric acid as acyl donors.

Experimental Protocol: Enzyme Assays for Biosynthetic Pathway

2.4.1. Jasmone Hydroxylase (JMH) Activity Assay

This protocol is based on the heterologous expression of JMH in Nicotiana benthamiana and subsequent in vitro characterization.

Materials:

-

Microsomal preparations from N. benthamiana leaves transiently expressing the TcJMH open reading frame.

-

Jasmone substrate.

-

NADPH.

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5).

-

Methyl tert-butyl ether (MTBE) for extraction.

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis.

Procedure:

-

Incubate the microsomal preparation with jasmone and NADPH in the buffer solution at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a quenching agent or by rapid cooling.

-

Extract the reaction mixture with MTBE.

-

Analyze the organic extract by GC-MS to identify and quantify the product, jasmolone.

2.4.2. Pyrethrolone Synthase (PYS) Activity Assay

This protocol is adapted from studies on CYP82Q3.

Materials:

-

Microsomal preparations containing heterologously expressed TcPYS.

-

Jasmolone substrate.

-

NADPH.

-

Buffer solution.

-

Organic solvent for extraction.

-

Analytical instrumentation (GC-MS or LC-MS).

Procedure:

-

Incubate the microsomal preparation with jasmolone and NADPH in a suitable buffer.

-

After a defined incubation period, terminate the reaction.

-

Extract the products with an appropriate organic solvent.

-

Analyze the extract using GC-MS or LC-MS to detect the formation of pyrethrolone.

Quantitative Data on Biosynthesis

| Enzyme | Substrate | Product | Kₘ (µM) | Reference |

| Chrysanthemyl Diphosphate Synthase (CDS) | Chrysanthemyl diphosphate (CPP) | Chrysanthemol | 196 | |

| Jasmone Hydroxylase (JMH) | Jasmone | Jasmolone | 53.9 ± 13.5 | |

| Pyrethrolone Synthase (PYS) | Jasmolone | Pyrethrolone | 34.3 ± 2.6 |

Analytical Methods for Biosynthesis

The study of pyrethrin biosynthesis relies on sensitive analytical techniques to identify and quantify the various intermediates and final products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the analysis of non-volatile and thermally labile compounds like pyrethrins and their glycosylated intermediates.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile intermediates after appropriate derivatization if necessary.

Visualizing the Pathways: Synthesis and Biosynthesis Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Chemical Synthesis of this compound

Caption: Chemical synthesis workflow for this compound.

Biosynthesis of Pyrethrin I

References

- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part II. This compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxicity of Type I Pyrethroids in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of Type I pyrethroids in mammals. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and neurotoxicology. This guide delves into the molecular mechanisms of action, summarizes key quantitative toxicological data, outlines detailed experimental protocols for assessing neurotoxicity, and provides visual representations of the critical signaling pathways and experimental workflows.

Introduction to Type I Pyrethroids

Pyrethroids are a major class of synthetic insecticides that are structural analogues of the natural pyrethrins. They are broadly classified into two categories, Type I and Type II, based on their chemical structure and the distinct toxicological syndromes they produce in mammals. Type I pyrethroids, which lack an α-cyano group, typically induce a toxicological syndrome known as the "T-syndrome." This is characterized by aggressive sparring behavior, increased sensitivity to stimuli, fine tremors that can progress to whole-body tremors, and eventually, prostration. In contrast, Type II pyrethroids, which possess an α-cyano moiety, elicit a "CS-syndrome" characterized by choreoathetosis, salivation, and seizures. This guide will focus exclusively on the neurotoxicity of Type I pyrethroids.

Mechanism of Action

The primary molecular target of Type I pyrethroids in the mammalian nervous system is the voltage-gated sodium channel (VGSC). These channels are crucial for the initiation and propagation of action potentials in neurons.

Disruption of Voltage-Gated Sodium Channel Function

Type I pyrethroids bind to the VGSCs and modify their gating kinetics. Specifically, they prolong the opening of the sodium channels by slowing both their activation and inactivation processes. This leads to a persistent influx of sodium ions into the neuron. The sustained depolarization results in repetitive neuronal firing, which is the underlying cause of the characteristic tremors observed in the T-syndrome.[1] If the neuronal membrane remains depolarized for an extended period, it can lead to a complete block of nerve impulse conduction.

The binding of Type I pyrethroids to VGSCs is stereospecific, with different isomers of the same compound exhibiting varying degrees of toxicity. These compounds are thought to bind to a specific receptor site on the α-subunit of the sodium channel, likely in a hydrophobic region within the membrane.[2]

Secondary Mechanisms of Neurotoxicity

While the primary mechanism of action is the disruption of VGSCs, evidence suggests that other secondary mechanisms contribute to the overall neurotoxicity of Type I pyrethroids. These include:

-

Alterations in other ion channels: Some studies suggest that Type I pyrethroids can also affect other ion channels, such as voltage-gated calcium and chloride channels, although these effects are generally observed at higher concentrations than those affecting sodium channels.[3]

-

Oxidative Stress: Pyrethroid exposure has been shown to induce oxidative stress in the brain, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation.[4][5] This can lead to cellular damage and contribute to neuronal dysfunction.

-

Mitochondrial Dysfunction: Pyrethroids can impair mitochondrial function, leading to a decrease in ATP production and an increase in ROS generation, further exacerbating oxidative stress and potentially triggering apoptotic pathways.

-

Neuroinflammation: Exposure to pyrethroids can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines and contributing to a neuroinflammatory state.

Quantitative Toxicological Data

The following tables summarize the acute oral toxicity (LD50) of several common Type I pyrethroids in rats and mice. It is important to note that LD50 values can vary depending on factors such as the specific isomer ratio of the pyrethroid, the vehicle used for administration, and the age and sex of the animals.

Table 1: Acute Oral LD50 of Type I Pyrethroids in Rats

| Pyrethroid | LD50 (mg/kg) | Reference(s) |

| Permethrin | 430 - 4000 | |

| Bifenthrin | 53.4 - 210.4 | |

| Resmethrin | >2500 | |

| Tetramethrin | >5000 | |

| Bioallethrin | Not readily available |

Table 2: Acute Oral LD50 of Type I Pyrethroids in Mice

| Pyrethroid | LD50 (mg/kg) | Reference(s) |

| Permethrin | 540 - 2690 | |

| Bifenthrin | 43 | |

| Resmethrin | >5000 | |

| Tetramethrin | ~2000 | |

| Bioallethrin | Not readily available |

Table 3: In Vitro Neurotoxic Concentrations of Permethrin

| Cell Type | Endpoint | Effective Concentration | Reference(s) |

| Mouse Cortical Neurons | Inhibition of spontaneous activity (IC50) | ~10 µM | |

| Rat Cortical Neurons | Inhibition of mean firing rate | 10 µM |

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the neurotoxicity of Type I pyrethroids.

In Vitro Neurotoxicity Assays

4.1.1. Patch-Clamp Electrophysiology in Xenopus Oocytes

This technique is used to study the effects of pyrethroids on specific subtypes of ion channels expressed in a controlled environment.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired mammalian voltage-gated sodium channel subunits.

-

Incubation: Oocytes are incubated for 2-7 days to allow for channel expression.

-

Two-Electrode Voltage Clamp: Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Pyrethroid Application: The pyrethroid is applied to the bath solution at various concentrations.

-

Data Acquisition: Changes in sodium channel currents (e.g., peak current, inactivation kinetics, tail currents) are recorded and analyzed to determine the effect of the pyrethroid.

4.1.2. Neuronal Cell Culture Assays

Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are used to assess the effects of pyrethroids on cell viability, neurite outgrowth, and synaptic function.

-

Cell Culture: Neurons are cultured on appropriate substrates.

-

Pyrethroid Exposure: Cells are exposed to a range of pyrethroid concentrations for a defined period.

-

Endpoint Analysis:

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

Neurite Outgrowth: Imaged and quantified using microscopy and image analysis software.

-

Synaptic Function: Can be assessed using techniques like microelectrode arrays (MEAs) to measure changes in spontaneous electrical activity.

-

In Vivo Neurotoxicity Studies

4.2.1. Acute Systemic Toxicity and Behavioral Assessment

These studies are designed to determine the overall toxicity and behavioral effects of pyrethroids in whole animals.

-

Animal Model: Typically rats or mice.

-

Dosing: Animals are administered the pyrethroid via a relevant route of exposure (e.g., oral gavage).

-

Observation: Animals are observed for clinical signs of toxicity, including the characteristic T-syndrome (tremors, hypersensitivity, etc.).

-

Behavioral Tests:

-

Open Field Test: Assesses locomotor activity, exploration, and anxiety-like behavior. The apparatus is a square arena with walls. The animal is placed in the center, and its movements are tracked for a set period.

-

Acoustic Startle Response: Measures the reflexive response to a sudden loud stimulus. Changes in the startle amplitude can indicate alterations in sensory processing and motor reactivity.

-

Rotarod Test: Evaluates motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured.

-

4.2.2. Histopathological Analysis

This method is used to examine the structural changes in the brain tissue following pyrethroid exposure.

-

Tissue Collection: Following euthanasia, the brain is carefully removed.

-

Fixation: The brain is fixed in a solution like 4% paraformaldehyde.

-

Tissue Processing: The tissue is dehydrated, embedded in paraffin, and sectioned.

-

Staining: Sections are stained with dyes such as Hematoxylin and Eosin (H&E) to visualize cell morphology or with specific markers for neuronal damage (e.g., Fluoro-Jade) or glial activation (e.g., GFAP for astrocytes, Iba1 for microglia).

-

Microscopic Examination: Stained sections are examined under a microscope to identify any pathological changes, such as neuronal degeneration, necrosis, or inflammation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Type I pyrethroid neurotoxicity and a typical experimental workflow for its assessment.

Caption: Mechanism of Action of Type I Pyrethroids.

Caption: Experimental Workflow for Neurotoxicity Assessment.

Conclusion

Type I pyrethroids exert their primary neurotoxic effects in mammals by disrupting the function of voltage-gated sodium channels, leading to neuronal hyperexcitability and the characteristic T-syndrome. Secondary mechanisms, including oxidative stress and mitochondrial dysfunction, also play a significant role in the overall toxicological profile. A combination of in vitro and in vivo experimental approaches is essential for a comprehensive assessment of their neurotoxicity. This guide provides a foundational understanding for researchers and professionals working to further elucidate the neurotoxic mechanisms of these widely used insecticides and to develop strategies to mitigate their potential adverse effects on mammalian health.

References

- 1. labelsds.com [labelsds.com]

- 2. fao.org [fao.org]

- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative stress and inflammation following sub-lethal oral exposure of cypermethrin in rats: mitigating potential of epicatechin - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of S-Bioallethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Bioallethrin, a synthetic pyrethroid insecticide, is widely utilized for the control of household and public health pests. As a stereoisomer of allethrin, it possesses potent insecticidal activity with a rapid knockdown effect. Understanding the environmental fate and degradation of this compound is paramount for assessing its potential ecological impact and ensuring its safe and responsible use. This technical guide provides an in-depth overview of the current scientific understanding of this compound's behavior in the environment, including its physicochemical properties, degradation pathways, and ecotoxicity.

Physicochemical Properties

The environmental transport and fate of a chemical are significantly influenced by its physicochemical properties. This compound is a viscous liquid, sparingly soluble in water, which suggests a tendency to partition into soil and sediment rather than remaining in the aqueous phase.[1][2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (S)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | [1] |

| CAS Number | 28434-00-6 | [1] |

| Molecular Formula | C₁₉H₂₆O₃ | [1] |

| Molecular Weight | 302.42 g/mol | |

| Appearance | Yellow to brown viscous liquid | |

| Water Solubility | 4.6 mg/L (at 20°C) | |

| Vapor Pressure | 1.56 Pa (at 20°C) | |

| Octanol/Water Partition Coefficient (log Kow) | 4.70 | |

| Stability | Stable under normal conditions for over 2 years; decomposes under alkaline conditions and with ultraviolet radiation. |

Environmental Degradation Pathways

This compound is subject to degradation in the environment through several key processes, including hydrolysis, photolysis, and microbial metabolism in soil and aquatic systems. The primary degradation pathways involve the cleavage of the ester linkage and oxidative transformations.

Hydrolysis

Experimental Protocol for Hydrolysis (Based on OECD Guideline 111)

The rate of hydrolysis is typically determined by incubating the test substance in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and temperatures in the dark. Samples are collected at various time intervals and analyzed for the parent compound and potential degradation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The degradation rate constant and half-life (DT50) are then calculated.

References

The Evolution and Mechanism of Synthetic Pyrethroids: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic pyrethroids represent a cornerstone of modern insecticide development, evolving from the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers. This guide provides a comprehensive overview of the history, chemical evolution, and mechanism of action of synthetic pyrethroids. It details the progression from early, light-sensitive compounds to photostable second-generation agents, and the classification into Type I and Type II categories based on their chemical structure and toxicological effects. The primary mode of action, the disruption of voltage-gated sodium channels in insect nerve cells, is explored in depth. Furthermore, this document outlines key experimental protocols for assessing insecticidal efficacy and neurotoxicity, presents quantitative data on the toxicity and stability of major pyrethroids, and illustrates the metabolic pathways that differentiate their effects in insects and mammals.

A Historical Perspective: From Flower to Photostability

The journey of pyrethroids began with the long-recognized insecticidal properties of pyrethrum, the extract from chrysanthemum flowers.[1] However, the natural pyrethrins, while effective, suffered from significant limitations, including high production costs and rapid degradation in sunlight, which restricted their agricultural application.[1] This spurred the quest for synthetic analogues with improved stability and cost-effectiveness.

A pivotal moment in this endeavor was the elucidation of the chemical structures of pyrethrin I and II in the 1920s by Hermann Staudinger and Leopold Ružička.[2] This foundational work paved the way for the first commercially successful synthetic pyrethroid, allethrin , synthesized in 1949.[3] The 1960s saw the development of the first generation of synthetic pyrethroids, including bioallethrin, tetramethrin, and resmethrin.[2] These compounds offered higher insecticidal activity than natural pyrethrins but remained susceptible to photodegradation.

The breakthrough for agricultural applications came in the 1970s with the work of Michael Elliott and his team at Rothamsted Research, who developed the second generation of photostable pyrethroids. By modifying the chemical structure, they created compounds like permethrin , cypermethrin , and deltamethrin , which exhibited significantly greater persistence in the environment, making them suitable for crop protection.

Chemical Classification and Structure-Activity Relationships

Synthetic pyrethroids are broadly classified into two categories, Type I and Type II , based on their chemical structure and the resulting toxicological syndrome they produce in mammals. The key distinguishing feature is the absence (Type I) or presence (Type II) of an α-cyano group on the 3-phenoxybenzyl alcohol moiety.

-

Type I Pyrethroids (e.g., permethrin, bifenthrin, resmethrin) lack the α-cyano group. In mammals, they typically induce a "T-syndrome" characterized by tremors, aggression, and hypersensitivity.

-

Type II Pyrethroids (e.g., cypermethrin, deltamethrin, cyfluthrin) possess the α-cyano group, which significantly increases their insecticidal potency. In mammals, they cause a "CS-syndrome," characterized by choreoathetosis (writhing), salivation, and seizures.

The overall structure of most pyrethroids consists of an acid moiety (often a derivative of chrysanthemic acid) and an alcohol moiety, joined by an ester linkage. Modifications to both parts of the molecule have led to the diverse range of synthetic pyrethroids available today, each with specific properties regarding efficacy, stability, and target pest spectrum.

Mechanism of Action: Targeting the Nervous System

The primary target of synthetic pyrethroids in insects is the voltage-gated sodium channels in the nerve cell membrane. These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the open state of the sodium channel, delaying its closure. This leads to a persistent influx of sodium ions, causing repetitive nerve discharges and eventual paralysis, a phenomenon often referred to as "knockdown." Type II pyrethroids generally cause a more prolonged channel opening compared to Type I compounds. While the primary target is the sodium channel, some Type II pyrethroids have also been shown to affect chloride and calcium channels.

The selective toxicity of pyrethroids towards insects over mammals is largely attributed to several factors:

-

Metabolic Differences: Mammals possess more efficient enzymatic systems (carboxylesterases and cytochrome P450s) for metabolizing and detoxifying pyrethroids.

-

Higher Body Temperature: The negative temperature coefficient of pyrethroids means they are more toxic at lower temperatures, making insects more susceptible.

-

Target Site Sensitivity: There are subtle differences in the sodium channel structures between insects and mammals that can influence binding affinity.

Quantitative Data: Toxicity and Stability

The efficacy and environmental persistence of synthetic pyrethroids are key parameters for their application. The following tables summarize acute toxicity data (LD50) in a representative insect and mammal, as well as photostability (half-life).

Table 1: Acute Toxicity of Selected Synthetic Pyrethroids

| Pyrethroid | Type | Insect LD50 (ng/insect) - Musca domestica (Topical) | Mammal LD50 (mg/kg) - Rat (Oral) |

| Permethrin | I | 10-20 | 500 - >4000 |

| Bifenthrin | I | 1.5 | 54-70 |

| Resmethrin | I | 2.5 | ~2500 |

| Deltamethrin | II | 0.4 | 128 - >5000 |

| Cypermethrin | II | 5 | 187 - 326 |

| Lambda-cyhalothrin | II | 0.8 | 21.22 (LC50) |

| Fenvalerate | II | 10 | 486 |

Table 2: Photostability of Selected Synthetic Pyrethroids

| Pyrethroid | Half-life on Surfaces (Sunlight) |

| Resmethrin | < 1 hour |

| Sumithrin (d-Phenothrin) | 1-2 days |

| Permethrin | 5-7 days (thin film) |

| Cypermethrin | 8-16 days |

| Deltamethrin | 6 days (thin film) |

| Bifenthrin | Relatively stable |

| Fenvalerate | 2-4 weeks (on vegetation) |

Experimental Protocols

Assessment of Insecticidal Activity: WHO Filter Paper Bioassay

This standardized method is widely used to monitor insecticide resistance in mosquito populations.

Methodology:

-

Preparation of Impregnated Papers: Whatman No. 1 filter papers are impregnated with a specific discriminating concentration of the pyrethroid dissolved in a non-volatile solvent. Standard concentrations include 0.75% for permethrin and 0.05% for deltamethrin and alpha-cypermethrin.

-

Exposure: Non-blood-fed female mosquitoes (2-5 days old) are introduced into WHO tubes lined with the impregnated paper. A control group is exposed to paper treated with the solvent only.

-

Observation: The number of mosquitoes knocked down is recorded at regular intervals over a 60-minute exposure period.

-

Recovery: After exposure, mosquitoes are transferred to a clean holding tube with access to a sugar solution.

-

Mortality Assessment: Mortality is recorded 24 hours post-exposure.

Neurotoxicity Assessment: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of pyrethroid effects on individual ion channels.

Methodology:

-

Cell Preparation: Neurons are isolated from the target organism (e.g., insect ganglia or mammalian dorsal root ganglia) and cultured, or a cell line expressing the sodium channel of interest is used.

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is sealed onto the membrane of a single neuron. The whole-cell configuration is typically used to record the total sodium current across the cell membrane.

-

Voltage Protocol: The membrane potential is clamped at a holding potential (e.g., -120 mV) and then depolarized with a series of voltage steps to activate the sodium channels.

-

Pyrethroid Application: The pyrethroid, dissolved in an appropriate solvent, is perfused into the extracellular solution bathing the cell.

-

Data Acquisition and Analysis: The sodium currents are recorded before and after pyrethroid application. The key parameters analyzed are the peak sodium current amplitude and the decay of the current, which reveals the characteristic prolongation of channel opening caused by pyrethroids.

Metabolism: The Basis of Selective Toxicity

The relatively low toxicity of pyrethroids to mammals is primarily due to their rapid metabolism and elimination. The two main metabolic pathways are:

-

Ester Hydrolysis: The ester linkage is cleaved by carboxylesterase enzymes, breaking the pyrethroid down into its constituent acid and alcohol moieties. This is a major detoxification pathway in mammals.

-

Oxidative Metabolism: Cytochrome P450 monooxygenases introduce hydroxyl groups at various positions on the molecule, particularly on the phenoxybenzyl moiety and the methyl groups of the chrysanthemic acid. These hydroxylated metabolites are more water-soluble and can be more easily excreted.

Insects also possess these metabolic pathways, but often at a lower capacity. This difference in metabolic rate is a key factor in the selective toxicity of pyrethroids.

The Role of Synergists: Enhancing Efficacy

To counteract the metabolic detoxification in insects, pyrethroid formulations often include a synergist , most commonly piperonyl butoxide (PBO) . PBO itself has little to no insecticidal activity but enhances the potency of pyrethroids by inhibiting cytochrome P450 enzymes in the insect. By blocking this key metabolic pathway, PBO allows the parent pyrethroid to persist for longer at the target site, thereby increasing its effectiveness and helping to overcome certain types of metabolic resistance.

Conclusion

The development of synthetic pyrethroids is a testament to the power of chemical innovation in addressing critical needs in agriculture and public health. From their origins in natural plant extracts, these compounds have been meticulously engineered to enhance their stability and potency. Their specific mode of action on insect sodium channels provides a high degree of selective toxicity, which has been a cornerstone of their success. A thorough understanding of their history, structure-activity relationships, mechanism of action, and metabolic fate is essential for their responsible use and for the development of the next generation of insecticides. The experimental protocols detailed herein provide a framework for the continued evaluation and characterization of these vital pest control agents.

References

An In-depth Technical Guide on the Effects of S-Bioallethrin on the Nervous System of Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Bioallethrin, a potent synthetic Type I pyrethroid insecticide, exerts its primary neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the insect nervous system. This guide provides a comprehensive technical overview of its mechanism of action, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the critical pathways and workflows involved. This compound modifies the gating kinetics of insect VGSCs, causing prolonged channel opening, which leads to membrane depolarization and repetitive neuronal firing. This hyperexcitation of the nervous system manifests as uncoordinated movement, paralysis, and ultimately, the death of the insect. Recent research also indicates a dual mode of action in some species, involving the activation of olfactory receptors, which contributes to its repellent properties.

Core Mechanism of Action

The principal target of this compound is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in neurons[1][2][3][4].

Interaction with Voltage-Gated Sodium Channels (VGSCs):

This compound, like other Type I pyrethroids, binds to the open state of VGSCs. This binding modifies the channel's gating kinetics in two significant ways:

-

Slowing of Activation: The rate at which the channel opens upon membrane depolarization is slowed.

-

Delayed Inactivation: More critically, the channel's inactivation (closing) process is significantly delayed[5].

This delayed closure results in a prolonged influx of sodium ions (Na+) into the neuron following an action potential. This persistent inward current, often referred to as a "tail current," causes a lasting membrane depolarization. The sustained depolarization leads to uncontrolled, repetitive firing of action potentials, causing neuronal hyperexcitability. This cascade of events overwhelms the insect's nervous system, leading to the characteristic symptoms of pyrethroid poisoning: tremors, ataxia (uncoordinated movements), knockdown, paralysis, and eventual death. The interaction is highly stereospecific, with the 1R isomers being the most neurotoxic.

A secondary mechanism has been identified in mosquitoes, where this compound also acts as a spatial repellent. This effect is mediated through the activation of specific olfactory receptor neurons (ORNs) in the insect's antennae, suggesting a dual-target mechanism involving both the central nervous system and the olfactory system.

Signaling Pathway and Physiological Cascade

The following diagrams illustrate the molecular interactions and the resulting physiological effects of this compound exposure.

Caption: Molecular mechanism of this compound neurotoxicity.

Quantitative Data on Neurotoxic Effects

The following tables summarize key quantitative findings from electrophysiological and toxicological studies.

Table 1: Electrophysiological Effects on Voltage-Gated Sodium Channels

| Parameter | Test System | Concentration | Observation | Source |

| Resting Channel Modification | Rat Nav1.6 channels in Xenopus oocytes | 100 µM | 5.7% of channels modified in the resting state. | |

| Tail Current Decay | Rat Nav1.6 channels in Xenopus oocytes | 100 µM | Induces rapidly decaying sodium tail currents, characteristic of Type I pyrethroids. | |

| Use-Dependent Modification | Rat Nav1.6 channels in Xenopus oocytes | 100 µM | No enhancement of modification upon repetitive depolarization. | |

| Sodium Influx | Cultured mouse cortical neurons | Dose-dependent | Increased sodium influx, with higher potency than several other pyrethroids. |

Table 2: Toxicological Endpoints in Insects

| Species | Endpoint | Value | Exposure Route | Source |

| Aedes aegypti (Mosquito) | Repellency | Significant spatial repellency at 114 ng/cm² | Vapor Phase | |

| Fish (Various species) | LC50 | 9 - 90 µ g/litre | Aquatic | |

| Honey Bees | LD50 | 3 - 9 µ g/bee | Contact |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to study the effects of this compound on specific, expressed ion channels.

-

Objective: To measure the modification of voltage-gated sodium channel kinetics by this compound.

-

Methodology:

-

Channel Expression: cRNA encoding the desired sodium channel subunits (e.g., rat Nav1.6, along with β1 and β2 subunits) is synthesized in vitro. This cRNA is then microinjected into Xenopus laevis oocytes.

-

Incubation: Oocytes are incubated for 2-6 days to allow for channel protein expression on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND-96). Two microelectrodes are inserted into the oocyte: one to measure membrane potential and one to inject current.

-

Voltage Clamp: The membrane potential is held at a hyperpolarized level (e.g., -100 mV). Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the sodium channels, and the resulting currents are recorded.

-

Compound Application: this compound, dissolved in the perfusion medium, is applied to the oocyte. A high concentration (e.g., 100 µM) is often used to maximize the observable effects.

-

Data Acquisition: Sodium currents are recorded before and after the application of this compound. Key parameters analyzed include the peak transient current, the decay kinetics of the tail current upon repolarization, and the voltage dependence of activation and inactivation.

-

Insect Electroantennogram (EAG)

This protocol measures the overall olfactory response of an insect's antenna to volatile compounds.

-

Objective: To determine if this compound activates olfactory receptor neurons.

-

Methodology:

-

Insect Preparation: An adult insect (e.g., Aedes aegypti mosquito) is immobilized. The tip of one antenna is excised, and a recording electrode is placed over the cut end. A reference electrode is inserted into another part of the head.

-

Odorant Delivery: A purified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of this compound is injected into the airstream.

-

Signal Recording: The potential difference between the recording and reference electrodes is amplified and recorded. A negative voltage deflection, the EAG signal, represents the summed depolarization of many olfactory neurons.

-

Data Analysis: The amplitude of the EAG response is measured and compared to control responses (solvent only) to determine the level of olfactory activation.

-

Experimental and Logical Workflows

The following diagrams outline the logical flow of a typical neurotoxicity assessment.

Caption: Workflow for assessing this compound neurotoxicity.

Conclusion and Future Directions

This compound is a highly effective neurotoxic insecticide that primarily functions by modifying the gating of insect voltage-gated sodium channels, leading to fatal hyperexcitation. The quantitative data and protocols presented herein provide a robust framework for researchers in neuroscience and drug development. Future research should focus on several key areas:

-

Resistance Mechanisms: Elucidating the specific mutations in the VGSC gene that confer resistance (knockdown resistance or kdr) to this compound is critical for managing insecticide resistance.

-

Subunit Specificity: Investigating the differential sensitivity of various insect VGSC splice variants and subunit compositions to this compound could reveal opportunities for developing more species-specific insecticides.

-

Olfactory Pathway Elucidation: Further characterization of the specific olfactory receptors and downstream neural circuits involved in this compound-induced repellency could aid in the development of novel spatial repellents.

-

Non-Target Effects: While generally having low mammalian toxicity, continued investigation into potential off-target effects, particularly on different mammalian VGSC isoforms, is warranted for comprehensive risk assessment.

References

- 1. Bioallethrin activates specific olfactory sensory neurons and elicits spatial repellency in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ecommons.cornell.edu [ecommons.cornell.edu]

- 5. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of S-Bioallethrin in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of S-Bioallethrin, a synthetic pyrethroid insecticide, in various environmental matrices. The following protocols are intended to serve as a comprehensive guide for laboratory personnel involved in environmental monitoring and residue analysis.

Overview of Analytical Methods